molecular formula C20H23N3OS B2955803 N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylbenzamide CAS No. 627053-39-8

N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylbenzamide

Cat. No. B2955803
M. Wt: 353.48
InChI Key: LATKHACFNHRIMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylbenzamide” is a chemical compound with various molecular formulas depending on its derivatives . For instance, one of its derivatives has a molecular formula of C24H31N3O2S .


Molecular Structure Analysis

The molecular structure of this compound varies based on its derivatives. For example, one derivative has a molecular formula of C17H19N3OS2 with an average mass of 345.482 Da . Another derivative has a molecular formula of C24H31N3O2S .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific derivative. For instance, one derivative has a molecular formula of C17H19N3OS2 with an average mass of 345.482 Da . Another derivative has a molecular formula of C24H31N3O2S .

Scientific Research Applications

Novel Synthesis and Antitumor Evaluation

The compound has been explored for its antitumor properties, particularly through the synthesis of heterocyclic compounds derived from similar structural motifs. For example, Shams et al. (2010) reported on the synthesis of polyfunctionally substituted heterocyclic compounds, demonstrating high inhibitory effects on various cancer cell lines, including breast adenocarcinoma, non-small cell lung cancer, and CNS cancer. This research highlights the compound's potential in developing new antitumor agents (H. Shams, R. Mohareb, M. H. Helal, & Amira Mahmoud, 2010).

Catalytic Applications

Another significant application involves catalysis, where derivatives of the compound have been used to stabilize nanoparticles for the hydrogenation of aromatic substrates. Martinez-Espinar et al. (2017) synthesized new Rh nanoparticles stabilized by N-Heterocyclic Carbenes derived from the compound, showcasing its utility in catalytic hydrogenation with high selectivity under various conditions (Francisco Martinez-Espinar et al., 2017).

Antitumor and QSAR Analysis

The compound's framework has also been used to develop novel cyano- and amidinobenzothiazole derivatives with notable antiproliferative effects on tumor cell lines. Ćaleta et al. (2009) provided insights into the synthesis, antitumor evaluation, and quantitative structure-activity relationship (QSAR) analysis, underscoring the importance of molecular polarizability and the distribution of pharmacophores for antitumor activity (I. Ćaleta et al., 2009).

Heterocyclic Transformations

The versatility of the compound is further demonstrated in the synthesis of diverse heterocyclic structures. Chigorina et al. (2019) explored its applications in synthesizing N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides and their reactions, leading to various heterocyclization products. This work showcases the compound's potential as a precursor for synthesizing complex heterocyclic molecules with possible biological activity (E. A. Chigorina, A. Bespalov, & V. Dotsenko, 2019).

properties

IUPAC Name

N-(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3OS/c1-12-7-6-8-13(9-12)17(24)22-18-15(11-21)14-10-19(2,3)23-20(4,5)16(14)25-18/h6-9,23H,10H2,1-5H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LATKHACFNHRIMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(C3=C(S2)C(NC(C3)(C)C)(C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.